3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Purity Quality Control Procurement

3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a synthetic small molecule (CAS: 1559034-46-6, Formula: C15H28N2, MW: 236.40) belonging to the 8-azabicyclo[3.2.1]octane class of compounds. This bicyclic amine scaffold is a core pharmacophore in a series of potent mu opioid receptor antagonists developed by Theravance, Inc., as evidenced by foundational patent literature.

Molecular Formula C15H28N2
Molecular Weight 236.40 g/mol
Cat. No. B13522573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC15H28N2
Molecular Weight236.40 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCC2CC3CCC(C2)N3
InChIInChI=1S/C15H28N2/c1-12-4-2-3-8-17(12)9-7-13-10-14-5-6-15(11-13)16-14/h12-16H,2-11H2,1H3
InChIKeyIHCUYAVBNHORRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane: Chemical Class and Structural Foundation for Opioid Receptor Research


3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a synthetic small molecule (CAS: 1559034-46-6, Formula: C15H28N2, MW: 236.40) belonging to the 8-azabicyclo[3.2.1]octane class of compounds . This bicyclic amine scaffold is a core pharmacophore in a series of potent mu opioid receptor antagonists developed by Theravance, Inc., as evidenced by foundational patent literature [1]. The molecule features a 2-methylpiperidin-1-yl ethyl substituent at the 3-position of the azabicyclooctane nucleus, creating a specific constitutional isomer distinct from its 3-methylpiperidine analog (CAS: 1559152-85-0) . This positional variation is critical for the compound's utility in structure-activity relationship (SAR) studies and as a potentially selective intermediate.

Why Simple Substitution of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Compromises SAR Precision


Generic procurement of an 8-azabicyclo[3.2.1]octane compound or a simple piperidine analog cannot substitute for this specific isomer. The foundational patent literature on this scaffold demonstrates that mu opioid receptor antagonist activity is exquisitely sensitive to modifications on both the 8-azabicyclooctane core and its N-linked substituents [1]. The 2-methyl position on the piperidine ring represents a distinct chiral environment and steric constraint compared to unsubstituted piperidine or the 3-methyl isomer . Substituting with a closely related analog risks abolishing target binding affinity or introducing off-target effects, as evidenced by the patent's requirement for precisely defined 'endo' stereochemistry and specific alkyl substitution patterns to maintain therapeutic activity [1]. Using the exact compound ensures fidelity in lead optimization campaigns and reliable validation of biological screening results.

Quantitative Differentiation Guide: 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane vs. Analogs


Vendor-Specific Purity Differentiation: 98% vs. 97% for 2-Methylpiperidine Isomer

A direct comparison of commercially available batches reveals a purity difference. The compound from supplier Leyan is specified at 98% purity, while the same compound from supplier AKSci is listed at 97% . For researchers requiring high-fidelity starting materials for sensitive assays, this 1% purity difference, representing a potentially meaningful reduction in unspecified impurities, justifies supplier selection.

Purity Quality Control Procurement

Structural Isomerism: 2-Methyl vs. 3-Methyl Piperidine Substitution

The target compound is a constitutional isomer of 3-(2-(3-methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane (CAS: 1559152-85-0). The relocation of the methyl group from the 2- to the 3-position dramatically alters the three-dimensional conformation of the piperidine ring and its basicity, directly impacting the pharmacophore's interaction with a biological target . While specific comparative pharmacological data is not publicly available, the class-level patent data demonstrates that analogous structural changes on this scaffold lead to order-of-magnitude shifts in mu opioid receptor affinity [1]. This establishes the 2-methyl isomer as a distinct chemical entity for procurement.

Structure-Activity Relationship Isomerism Receptor Binding

Class-Level Differentiation: 8-Azabicyclo[3.2.1]octane Core is a Privileged Mu Opioid Antagonist Scaffold

The Theravance patent family defines a genus of 8-azabicyclo[3.2.1]octane compounds where the specific endo conformation and substitution pattern are critical for mu opioid receptor antagonism. The target compound's core scaffold is explicitly within the scope of formula (I) from US Patent 8,664,242, which is described as useful for treating conditions like opioid-induced bowel dysfunction [1]. This differentiates the compound from non-bicyclic piperidine-only scaffolds, which lack the conformational constraint necessary for high receptor subtype selectivity as demonstrated within the patent's 204 exemplified compounds [1].

Mu Opioid Receptor Antagonist Patent-Defined Scaffold

High-Impact Application Scenarios for 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Guided by Evidence


Structure-Activity Relationship (SAR) Probe for Mu Opioid Receptor Antagonists

Directly derived from the patent evidence, this compound serves as a critical tool for probing the steric and electronic tolerance of the piperidine binding pocket within the 8-azabicyclo[3.2.1]octane mu opioid antagonist pharmacophore. Using the 2-methyl isomer allows research teams to efficiently compare activity against the unsubstituted and 3-methyl analogs to map the conformational requirements for receptor antagonism, a workflow fully supported by the patent's extensive SAR tables [1].

Synthetic Intermediate for Peripheral Opioid Antagonist Candidates

The compound's ethyl linker terminating in a 2-methylpiperidine ring provides a synthetic handle for further derivatization. As evidenced by Theravance's patent strategy, late-stage functionalization of this amine is a productive route to candidates designed to treat Opioid-Induced Bowel Dysfunction (OBD) without central analgesic interference [1]. The defined purity of 98% from qualified vendors supports the reproducibility required for multi-step synthesis of novel patentable entities .

Selective Chemical Probe for Conformational Constraint Studies

The differentiation from the 3-methyl positional isomer is the key application driver. Researchers studying the impact of conformational constraint on ligand-receptor residence time can employ this compound as a rigid bicyclic comparator to flexible ligands. The precise 2-methyl substitution pattern on an already constrained core allows for the study of subtle energetic penalties upon binding, a level of analysis impossible with a mixture or the wrong isomer .

Quote Request

Request a Quote for 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.